ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes a chromen-2-one core with ethyl and methyl substituents, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in a solvent like dry acetone under reflux conditions . The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for research in pharmacology and toxicology.
Industry: It can be used in the production of dyes, optical brighteners, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Ethyl 2-[(8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Ethyl 2-[(4-phenyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Uniqueness
Ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to the presence of both ethyl and methyl substituents on the chromen-2-one core. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The combination of these substituents may enhance its potential as a therapeutic agent or industrial chemical .
Properties
IUPAC Name |
ethyl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-4-11-8-14(17)21-16-10(3)13(7-6-12(11)16)20-9-15(18)19-5-2/h6-8H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNQZXXJYCHYPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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